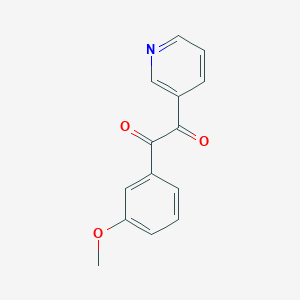

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione

描述

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione is a diketone derivative featuring a 3-methoxyphenyl group and a pyridin-3-yl substituent. This compound belongs to a broader class of 1,2-diketones, which are pivotal in organic synthesis and drug discovery due to their reactivity and ability to act as intermediates for heterocyclic systems.

属性

CAS 编号 |

40061-32-3 |

|---|---|

分子式 |

C14H11NO3 |

分子量 |

241.24 g/mol |

IUPAC 名称 |

1-(3-methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione |

InChI |

InChI=1S/C14H11NO3/c1-18-12-6-2-4-10(8-12)13(16)14(17)11-5-3-7-15-9-11/h2-9H,1H3 |

InChI 键 |

UZZWEDIEWRHCKB-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C(=O)C(=O)C2=CN=CC=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione typically involves the following steps:

Starting Materials: The synthesis may start with 3-methoxybenzaldehyde and 3-pyridinecarboxaldehyde.

Condensation Reaction: These aldehydes can undergo a condensation reaction with a suitable reagent like acetyl chloride in the presence of a base such as pyridine.

Oxidation: The intermediate product may then be oxidized using an oxidizing agent like potassium permanganate to form the final diketone product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Carboxylic acids, quinones.

Reduction Products: Alcohols, diols.

Substitution Products: Halogenated derivatives, substituted phenyl or pyridinyl compounds.

科学研究应用

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Activity

The pharmacological and physicochemical properties of 1,2-diketones are highly dependent on their substituents. Below is a comparative analysis:

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-2-(pyridin-3-yl)ethane-1,2-dione, and how can yield optimization be approached?

- Methodology : The compound is synthesized via a general procedure involving condensation reactions between 3-methoxyphenyl and pyridinyl precursors. reports a 40% yield under standard conditions. To optimize yield:

- Vary catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids).

- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Monitor reaction progress via TLC and extend reaction time if intermediates persist .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data validation be performed?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using δ 9.15 (aromatic protons) and δ 192.9/192.7 (dione carbonyl carbons) as critical markers ( ). Validate by comparing splitting patterns and integration ratios.

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 242.0817 (±0.0006 tolerance). Cross-check with isotopic distribution simulations .

Q. How can researchers troubleshoot low yields during synthesis?

- Methodology :

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts.

- Side reactions : Test for moisture sensitivity by conducting reactions under inert atmosphere (N₂/Ar).

- Reagent quality : Ensure anhydrous conditions if using hygroscopic reagents (e.g., POCl₃ in Vilsmeier-Haack reactions) .

Advanced Research Questions

Q. What computational strategies can validate the electronic structure and reactivity of the dione moiety?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distribution, focusing on the dione’s electrophilic sites.

- Compare computed ¹³C NMR chemical shifts (e.g., δ ~192 ppm for carbonyls) with experimental data to assess accuracy .

Q. How can researchers resolve discrepancies between experimental and theoretical NMR data?

- Methodology :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Conformational analysis : Use molecular dynamics simulations to identify dominant conformers influencing chemical shifts.

- Impurity profiling : Employ HPLC-MS to detect trace byproducts that may overlap with target signals .

Q. What mechanistic pathways explain side reactions during synthesis, and how can they be suppressed?

- Methodology :

- Intermediate trapping : Use quenching agents (e.g., MeOH) at timed intervals to isolate intermediates for LC-MS analysis.

- Kinetic studies : Vary temperature (25–80°C) to identify Arrhenius parameters for competing pathways.

- Steric effects : Introduce bulky substituents on precursors to block undesired cyclization (e.g., tert-butyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。